molecular formula C17H22N8S B6452917 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2549001-61-6

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6452917
CAS No.: 2549001-61-6
M. Wt: 370.5 g/mol
InChI Key: KGVFKXBHWHRYAZ-UHFFFAOYSA-N
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Description

The compound “4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine” belongs to a class of organic compounds known as phenylpyrazoles . It features the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . Another synthesis method involved the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones .

Future Directions

The future directions for this compound could involve further optimization as an anticancer agent, given the promising results shown by similar compounds .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, notably CDK2 (Cyclin-Dependent Kinase 2), a key regulator of cell cycle progression . It acts as an inhibitor of CDK2, thereby affecting the biochemical reactions associated with cell division .

Cellular Effects

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine has shown significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with CDK2 . It inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression and changes in gene expression .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, compounds of similar structure have shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may interact with enzymes and cofactors involved in purine metabolism .

Transport and Distribution

Its interaction with various proteins suggests that it may be transported and distributed via protein-mediated mechanisms .

Subcellular Localization

Given its interaction with CDK2, it may be localized to regions of the cell where CDK2 is active, such as the nucleus .

Properties

IUPAC Name

1,6-dimethyl-4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-11-9-14(22-17(19-11)26-4)24-5-7-25(8-6-24)16-13-10-18-23(3)15(13)20-12(2)21-16/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVFKXBHWHRYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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